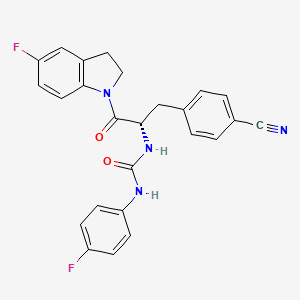
FPR2 agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agonista de FPR2 2 es un compuesto sintético diseñado para dirigirse al receptor 2 de péptidos formilados (FPR2), un miembro de la familia de receptores acoplados a proteína G. FPR2 es conocido por su función en la modulación de las respuestas inflamatorias y participa en varios procesos fisiológicos y patológicos, incluida la respuesta inmunitaria, la inflamación y la reparación de tejidos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Agonista de FPR2 2 normalmente implica varios pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. La ruta sintética específica y las condiciones de reacción pueden variar según la pureza y el rendimiento deseados. Los pasos comunes incluyen:
Formación de intermediarios: Los pasos iniciales a menudo implican la preparación de intermediarios clave a través de reacciones como la alquilación, la acilación y la ciclación.
Métodos de producción industrial
La producción industrial de Agonista de FPR2 2 puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Agonista de FPR2 2 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Agonista de FPR2 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como una herramienta para estudiar las interacciones receptor-ligando y para desarrollar nuevas metodologías sintéticas.
Biología: Employed in research on cell signaling pathways, immune response, and inflammation.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias, trastornos neurodegenerativos y cáncer.
Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos.
Mecanismo De Acción
Agonista de FPR2 2 ejerce sus efectos uniéndose al receptor 2 de péptidos formilados, que participa en la regulación de las respuestas inflamatorias. Tras la unión, activa las vías de señalización descendentes, incluida la vía de la proteína quinasa activada por mitógenos (MAPK) y la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Esto lleva a la modulación de la producción de citoquinas, la migración de células inmunitarias y la resolución de la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
Quin-C1: Un derivado de quinazolinona que también se dirige a FPR2 y exhibe propiedades antiinflamatorias.
Compuesto 17b: Un agonista de FPR2 de molécula pequeña con efectos pro-resolutivos y cardioprotectores.
BMS-986235: Otro agonista de FPR2 conocido por su potencial antiinflamatorio y terapéutico.
Unicidad
Agonista de FPR2 2 es único en su afinidad de unión específica y selectividad por FPR2, lo que permite la modulación específica de las respuestas inflamatorias. Su estructura química y propiedades farmacocinéticas distintas lo convierten en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C25H20F2N4O2 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
1-[(2S)-3-(4-cyanophenyl)-1-(5-fluoro-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C25H20F2N4O2/c26-19-5-8-21(9-6-19)29-25(33)30-22(13-16-1-3-17(15-28)4-2-16)24(32)31-12-11-18-14-20(27)7-10-23(18)31/h1-10,14,22H,11-13H2,(H2,29,30,33)/t22-/m0/s1 |
Clave InChI |
KCNMTQVKKFREAN-QFIPXVFZSA-N |
SMILES isomérico |
C1CN(C2=C1C=C(C=C2)F)C(=O)[C@H](CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
SMILES canónico |
C1CN(C2=C1C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















